Terminal Elimination Half-Life: 3.4× Longer Than Vecuronium in Human Volunteers
In a head-to-head crossover study of 12 healthy human volunteers, desacetylvecuronium demonstrated a significantly prolonged terminal elimination half-life compared to its parent compound vecuronium. The median terminal elimination half-life was 116 minutes for desacetylvecuronium versus 34 minutes for vecuronium, representing a 3.4-fold increase (P < 0.05) [1]. This prolongation is attributable to both reduced plasma clearance (3.51 vs. 5.39 mL·kg⁻¹·min⁻¹) and a larger steady-state volume of distribution (254 vs. 152 mL·kg⁻¹) [1].
| Evidence Dimension | Terminal elimination half-life (t₁/₂) |
|---|---|
| Target Compound Data | 116 minutes (median, range 44-672 min) |
| Comparator Or Baseline | Vecuronium: 34 minutes (median, range 25-61 min) |
| Quantified Difference | 3.4× longer half-life (82 min absolute difference; P < 0.05) |
| Conditions | 12 healthy human volunteers; crossover design; doses administered intravenously; plasma concentrations measured via capillary gas chromatography |
Why This Matters
This 3.4-fold prolongation explains why desacetylvecuronium accumulation during extended vecuronium infusion can cause prolonged paralysis in ICU patients, making desacetylvecuronium reference standards essential for therapeutic drug monitoring assay development.
- [1] Caldwell JE, Szenohradszky J, Segredo V, Wright PM, McLoughlin C, Sharma ML, Gruenke LD, Fisher DM, Miller RD. The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers. J Pharmacol Exp Ther. 1994 Sep;270(3):1216-22. PMID: 7932174. View Source
